molecular formula C16H16N2O5 B5169588 2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide

2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide

Cat. No. B5169588
M. Wt: 316.31 g/mol
InChI Key: CPLHTUXRTLAQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide, commonly known as MNPA, is a synthetic compound that belongs to the class of amide compounds. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

MNPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, MNPA reduces inflammation and pain.
Biochemical and Physiological Effects
MNPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MNPA has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. In addition, MNPA has been shown to have antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. MNPA is also stable under a wide range of conditions, making it suitable for long-term storage. However, MNPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. MNPA is also not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

For research on MNPA include the development of MNPA-based drugs for the treatment of neurodegenerative disorders, the development of MNPA analogs with improved pharmacological properties, and the use of MNPA as a lead compound for the development of other COX-2 inhibitors.

Synthesis Methods

MNPA can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with 2-nitrophenylpropan-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with acryloyl chloride to form MNPA.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. MNPA has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11(23-13-9-7-12(22-2)8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLHTUXRTLAQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.